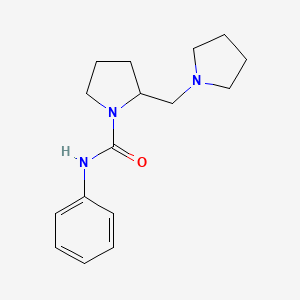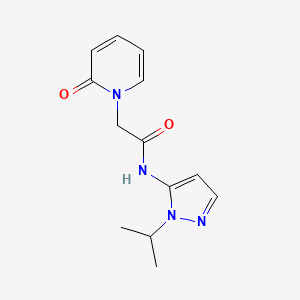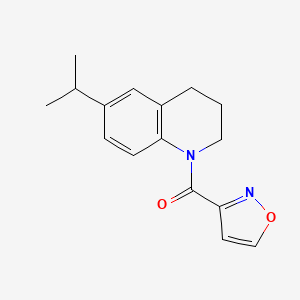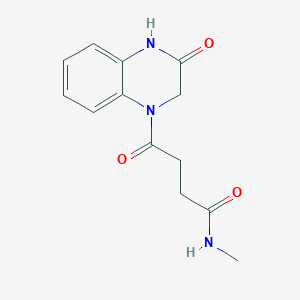![molecular formula C9H8BrFN4S B7528471 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B7528471.png)
5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole, also known as BMT-1, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMT-1 is a potent inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole acts as a competitive inhibitor of GSK-3β by binding to the ATP-binding site of the enzyme. GSK-3β is a serine/threonine kinase that regulates various signaling pathways involved in cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β by 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole leads to the activation of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in various cellular processes.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole has been shown to have various biochemical and physiological effects. 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole has also been shown to reduce amyloid-beta accumulation and tau phosphorylation in Alzheimer's disease models, leading to improved cognitive function. In addition, 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole has been reported to have mood-stabilizing effects in bipolar disorder models and to improve insulin sensitivity in diabetic models.
実験室実験の利点と制限
5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole has several advantages for lab experiments, including its high potency and selectivity for GSK-3β, which allows for the specific inhibition of this enzyme without affecting other kinases. 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole also has good solubility in aqueous solutions, which makes it suitable for in vitro and in vivo studies. However, 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole has some limitations, including its potential toxicity and limited bioavailability in vivo, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the research and development of 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of novel 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole analogs with improved pharmacological properties and therapeutic applications. Furthermore, the elucidation of the molecular mechanisms underlying the effects of 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole on various diseases will provide insights into the development of new therapies for these conditions.
合成法
The synthesis of 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole involves the reaction of 4-bromo-2-fluorobenzyl chloride with sodium azide to form the corresponding azide intermediate. The azide intermediate is then reacted with sodium hydrosulfide to yield the target compound, 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole. This synthesis method has been reported in the literature by various research groups and has been optimized to obtain high yields and purity of the final product.
科学的研究の応用
5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, bipolar disorder, and diabetes. The inhibition of GSK-3β by 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole has also been shown to improve cognitive function in Alzheimer's disease models by reducing amyloid-beta accumulation and tau phosphorylation. In addition, 5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole has been reported to have mood-stabilizing effects in bipolar disorder models and to improve insulin sensitivity in diabetic models.
特性
IUPAC Name |
5-[(4-bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN4S/c1-15-9(12-13-14-15)16-5-6-2-3-7(10)4-8(6)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRWELKMRYZOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)
![N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide](/img/structure/B7528395.png)
![N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide](/img/structure/B7528402.png)


![3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7528441.png)



![1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B7528477.png)
![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7528485.png)
![2-[[5-Cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B7528493.png)
![4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one](/img/structure/B7528501.png)